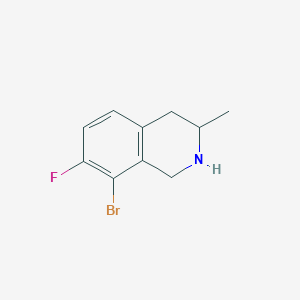

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11BrFN. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical properties and reactivity.

Wirkmechanismus

Target of Action

The primary targets of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline are currently unknown. This compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

The mode of action of this compound is not well-studied. As a member of the THIQ class, it is likely to interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. These interactions can lead to changes in the conformation and function of the target molecules .

Biochemical Pathways

THIQ compounds are known to influence various biochemical pathways, but the exact pathways and downstream effects for this specific compound remain to be elucidated .

Result of Action

As a THIQ compound, it may have potential therapeutic effects against various infective pathogens and neurodegenerative disorders . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s storage temperature is recommended to be 4°C . .

Vorbereitungsmethoden

The synthesis of 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for yield and purity.

Analyse Chemischer Reaktionen

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline include other fluorinated and brominated tetrahydroisoquinolines. These compounds share a similar core structure but differ in the position and type of substituents. For example:

7-Fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom.

8-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom.

7,8-Difluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Contains two fluorine atoms instead of one.

Biologische Aktivität

8-Bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (C10H11BrFN) is a derivative of tetrahydroisoquinoline (THIQ), a class of compounds known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in neurodegenerative disorders and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways influenced, and relevant case studies.

The precise mechanism of action for this compound is not fully elucidated. However, as a member of the THIQ class, it is hypothesized to interact with biological targets through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can induce conformational changes in target proteins, potentially leading to altered biological responses .

Target Proteins

While specific targets remain unidentified, THIQ compounds are known to affect several biochemical pathways associated with neuroprotection and antimicrobial activity. Research indicates that modifications in the tetrahydroisoquinoline structure can enhance binding affinity to various receptors involved in neurodegenerative processes .

Neuroprotective Effects

Several studies have explored the neuroprotective properties of THIQ derivatives. For instance, compounds within this class have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .

Table 1: AChE Inhibition Potency of Related Compounds

| Compound Name | IC50 (nM) |

|---|---|

| This compound | TBD |

| Physostigmine | 14.1 |

| Donepezil | 0.12 |

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that this compound exhibits activity against various bacterial strains and viruses. Its structural features may enhance its ability to penetrate microbial membranes and disrupt vital cellular processes .

Table 2: Antimicrobial Activity Summary

| Pathogen Type | Activity Observed |

|---|---|

| Bacterial Strains | Moderate Inhibition |

| Viral Infections | Potential Antiviral Activity |

Study on Neuroprotective Effects

A recent study synthesized novel THIQ derivatives and tested their efficacy in models of neurodegeneration. The results indicated that certain modifications enhanced AChE inhibition significantly compared to standard drugs like rivastigmine . The study highlighted the potential for these derivatives to serve as leads for developing new treatments for Alzheimer's disease.

Antiviral Research

In another investigation focused on antiviral properties, THIQ derivatives were shown to inhibit SARS-CoV-2 replication in vitro. The compounds exhibited effective concentrations comparable to established antiviral agents like chloroquine . This suggests that further exploration into the antiviral capabilities of this compound could be fruitful.

Eigenschaften

IUPAC Name |

8-bromo-7-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFN/c1-6-4-7-2-3-9(12)10(11)8(7)5-13-6/h2-3,6,13H,4-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVRFBVNONIQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(CN1)C(=C(C=C2)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.